Amino 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate
Description
Amino 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate is a boronate-containing compound featuring a pyrazole ring substituted with a pinacol boronate ester and a 2-amino-2-methylpropanoate moiety. This structure combines the reactivity of the boronate group—crucial for Suzuki-Miyaura cross-coupling reactions—with the functional versatility of the amino ester group, enabling applications in medicinal chemistry and materials science .
The pyrazole core enhances stability and provides a rigid scaffold, while the pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) facilitates efficient cross-coupling reactions.
Properties
IUPAC Name |
amino 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BN3O4/c1-11(2,10(18)19-15)17-8-9(7-16-17)14-20-12(3,4)13(5,6)21-14/h7-8H,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHJDMBIYUXBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C(=O)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling Approach
This method involves coupling a boronate-containing pyrazole with a halogenated amino ester precursor.
Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole
Step 2: Alkylation of Pyrazole with α-Amino Ester
Direct Borylation of Prefunctionalized Pyrazole-Amino Ester
This one-pot strategy avoids intermediate isolation, enhancing scalability.
Procedure :
Optimization Insights :
Protecting Group Strategies
To prevent undesired side reactions during esterification:
Boc Protection :
Yield Comparison :
| Protection Method | Yield (Protected) | Yield (Deprotected) |
|---|---|---|
| Boc | 89% | 83% |
| Fmoc | 78% | 72% |
Industrial-Scale Considerations
Catalytic System Optimization
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Bis(pinacolato)diboron | 1,200 |
| Pd(dppf)Cl₂ | 8,500 |
| Methyl 2-amino-2-methylpropanoate | 450 |
Challenges and Solutions
Regioselectivity in Pyrazole Functionalization
Boronate Hydrolysis
-
Issue : Instability in aqueous media during workup.
-
Solution : Conduct reactions under inert atmosphere and limit exposure to H₂O.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Amino 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxaborolane ring yields boronic acids, while substitution reactions on the pyrazole ring can produce various substituted pyrazole derivatives .
Scientific Research Applications
Amino 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Amino 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The pyrazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Research Findings
- Synthetic Utility : The ethyl ester analog (C₁₅H₂₅BN₂O₄) is widely used in Pd-catalyzed cross-couplings, achieving >80% yields in biaryl syntheses .
- Biological Activity: Pyrazole-boronate compounds with amino groups show promise as kinase inhibitors due to their ability to form hydrogen bonds with active sites .
- Thermal Stability: The tert-butyl ester analog (C₁₇H₂₈BN₂O₄) decomposes at 180°C, whereas the amino variant remains stable up to 220°C, highlighting its suitability for high-temperature applications .
Biological Activity
Amino 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C21H32BNO6
- Molecular Weight : 405.3 g/mol
- IUPAC Name : Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
The presence of the dioxaborolane moiety is significant as it is known for enhancing the compound's stability and solubility.
Research indicates that amino compounds with boron-containing groups exhibit various biological activities, including enzyme inhibition and modulation of signaling pathways. The specific activity of this compound has been linked to its interaction with key enzymes involved in metabolic pathways.
Inhibition Studies
Recent studies have focused on the inhibition properties of similar compounds against various targets:
- TPH1 Inhibition : Compounds structurally related to this compound have shown significant inhibition of tryptophan hydroxylase 1 (TPH1), an enzyme critical in serotonin biosynthesis. For instance, a related compound exhibited a 64% inhibition at 100 µM concentration .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrazole and boron moieties can significantly alter biological activity. For example:
- Substituent Effects : Variations in substituents on the pyrazole ring have been shown to enhance potency against TPH1. The introduction of hydrophobic groups often correlates with increased binding affinity .
Case Study 1: TPH1 Inhibitors
In a study evaluating TPH1 inhibitors, compounds with similar structural motifs to this compound were synthesized and tested. The most potent derivative displayed an IC50 value of 37 nM . This highlights the potential for further optimization based on structural modifications.
Case Study 2: Pharmacokinetic Profiles
Pharmacokinetic studies revealed that certain derivatives of this class of compounds exhibited favorable absorption characteristics while maintaining low toxicity profiles. For example, modifications aimed at increasing lipophilicity improved oral bioavailability without compromising safety .
Data Summary Table
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
